molecular formula C20H21N3O2 B2724743 N-(2,6-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide CAS No. 1110962-04-3

N-(2,6-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide

Cat. No.: B2724743
CAS No.: 1110962-04-3
M. Wt: 335.407
InChI Key: PCHAWFQYYINCOU-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylaniline and 2-ethylquinazolin-4-ol.

    Formation of Intermediate: The 2,6-dimethylaniline is reacted with chloroacetyl chloride to form N-(2,6-dimethylphenyl)chloroacetamide.

    Final Product Formation: The intermediate is then reacted with 2-ethylquinazolin-4-ol under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Quinazolinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,6-dimethylphenyl)acetamide: Lacks the quinazolinyl group, making it less complex.

    2-((2-ethylquinazolin-4-yl)oxy)acetamide: Lacks the dimethylphenyl group, affecting its chemical properties.

Uniqueness

N-(2,6-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide is unique due to the presence of both the dimethylphenyl and quinazolinyl groups, which confer specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-4-17-21-16-11-6-5-10-15(16)20(22-17)25-12-18(24)23-19-13(2)8-7-9-14(19)3/h5-11H,4,12H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCHAWFQYYINCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=C(C=CC=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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